Tioxazafen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Nematicide in Agriculture

Scientific Field: Agriculture, specifically plant-parasitic nematode control.

Application Summary: Tioxazafen is a novel broad-spectrum nematicide developed by the Monsanto Company. It shows good prevention effects on many kinds of nematodes.

Antibacterial Agent in Crop Protection

Scientific Field: Crop Protection, specifically antibacterial treatment.

Application Summary: 1,2,4-Oxadiazole derivatives, including Tioxazafen, exhibit a broad spectrum of agricultural biological activities. They have been synthesized and evaluated for their agricultural activities, including antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv.

Results/Outcomes: Compounds 5m, 5r, 5u, 5v, 5x and 5y showed strong antibacterial effects on Xoo, with EC50 values of 36.25, 24.14, 28.82, 19.44, 25.37 and 28.52 μg/mL, respectively, superior to bismerthiazol (BMT, EC50 = 77.46 μg/mL) and thiodiazole copper (TDC, EC50 = 99.31 μg/mL).

Seed Treatment Nematicide

Scientific Field: Agriculture, specifically nematode control in corn, soy, and cotton.

Application Summary: Tioxazafen is a seed treatment nematicide developed by Monsanto to provide consistent broad-spectrum control of nematodes in corn, soy, and cotton It represents a new class of nematicides with a disubstituted oxadiazole skeleton

Control of Meloidogyne incognita

Scientific Field: Agriculture, specifically control of Meloidogyne incognita.

Application Summary: In a tomato field, Tioxazafen was found to be effective against the root-knot nematode, Meloidogyne incognita.

Results/Outcomes: Tioxazafen at 2.5 ppm or 4.5 kg per hectare was 43% and 56% effective against the root-knot nematode, M.

Control of Lesion, Root Knot and Needle Nematodes

Scientific Field: Agriculture, specifically nematode control in maize.

Application Summary: Tioxazafen is used as a seed treatment nematicide to provide consistent broad-spectrum control of nematodes in maize.

Control of Reniform and Root Knot Nematodes in Cotton

Tioxazafen is a novel compound primarily used as a seed treatment nematicide, designed to control a variety of nematodes that affect crops such as maize, soybean, and cotton. It belongs to the class of chemicals known for their effectiveness against root-knot nematodes and reniform nematodes, particularly Meloidogyne incognita and Rotylenchulus reniformis . Tioxazafen acts by disrupting the motility and reproductive capabilities of these pests, thereby reducing their population in treated soils.

The precise mechanism by which tioxazafen exerts its nematicidal effect is not fully elucidated. However, research suggests it disrupts the normal ribosomal activity within nematodes, hindering protein synthesis and ultimately leading to their death []. Further investigations are needed to completely understand the specific molecular targets and pathways involved.

Tioxazafen is characterized by its stability under normal storage conditions, with no hazardous reactions reported when handled according to guidelines. It is slightly soluble in water and has a complex metabolism in plants, resulting in several metabolites after application . The primary metabolic pathways involve hydrolysis and conjugation reactions leading to various products such as benzamidine and thenoylbenzamidoxime malonylglucoside .

The biological activity of tioxazafen is notable for its efficacy against nematodes. Studies have shown that it significantly affects the motility of Meloidogyne incognita and Rotylenchulus reniformis, with effective concentrations (EC50) determined at 57.69 µg/ml and 59.64 µg/ml respectively . The compound has been observed to cause paralysis in nematodes within 24 hours of exposure, demonstrating its potency as a nematicide.

Tioxazafen can be synthesized through several chemical pathways, typically involving the reaction of specific aromatic compounds with thiophene derivatives. While detailed synthetic routes are proprietary to manufacturers, the general methodology includes steps that ensure high purity and efficacy of the final product. The synthesis often requires careful control of reaction conditions to optimize yield and minimize by-products.

Tioxazafen is primarily applied in agriculture as a seed treatment for crops susceptible to nematode infestations. Its application not only protects seeds but also enhances crop yield by reducing pest pressure in the soil environment. The compound's effectiveness allows for lower application rates compared to traditional nematicides, making it an environmentally favorable option .

Tioxazafen shares similarities with other nematicides but distinguishes itself through its unique chemical structure and mode of action. Below is a comparison with similar compounds:

| Compound Name | Chemical Structure | Mode of Action | Unique Features |

|---|---|---|---|

| Tioxazafen | Thiophene-based compound | Disrupts motility and reproduction | Broad-spectrum control |

| Abamectin | Macrocyclic lactone | Neurotoxic effects on pests | Effective against a wide range of pests |

| Oxamyl | Carbamate derivative | Inhibits cholinesterase activity | Systemic action in plants |

| Fluopyram | Pyrazole compound | Disrupts energy metabolism | Dual action against nematodes and fungi |

Tioxazafen's unique thiophene structure contributes to its specific targeting capabilities against nematodes while minimizing impact on beneficial organisms .

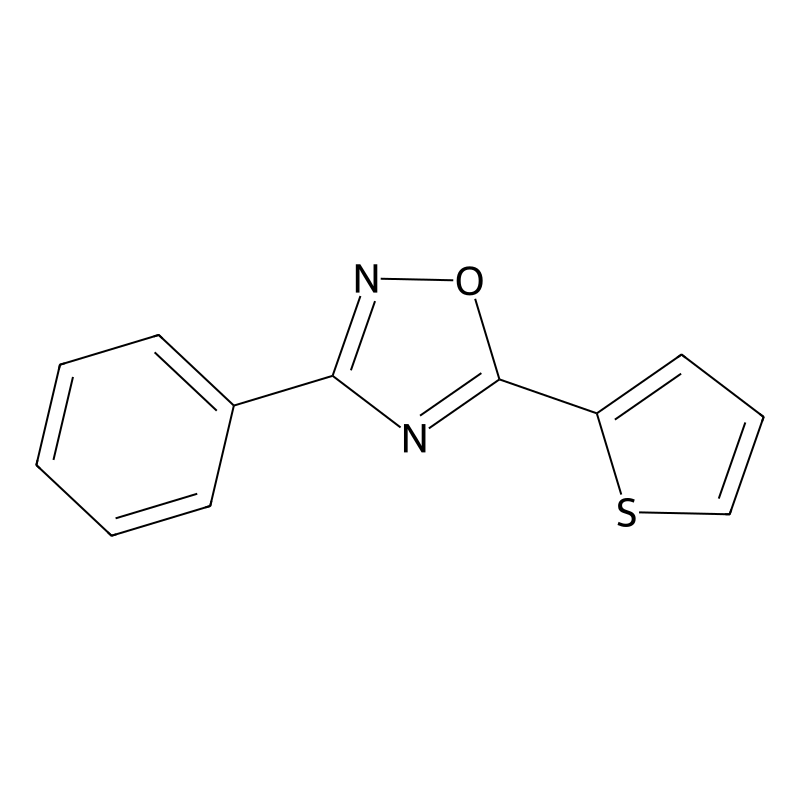

Tioxazafen is a disubstituted oxadiazole compound that represents a novel class of nematicidal chemistry [1]. The compound is formally identified by its International Union of Pure and Applied Chemistry (IUPAC) name as 3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole [7]. This chemical entity is also recognized by the Chemical Abstracts Service (CAS) name 3-phenyl-5-(2-thienyl)-1,2,4-oxadiazole and has been assigned the CAS Registry Number 330459-31-9 [3]. The Collaborative International Pesticides Analytical Council (CIPAC) has designated tioxazafen with the number 996 [4].

The molecular formula of tioxazafen is C₁₂H₈N₂OS, corresponding to a molecular weight of 228.27 grams per mole [3]. For unambiguous identification in chemical databases, tioxazafen has been assigned the International Chemical Identifier (InChI) string InChI=1S/C12H8N2OS/c1-2-5-9(6-3-1)11-13-12(15-14-11)10-7-4-8-16-10/h1-8H and the InChIKey IHNSIFFSNUQGQN-UHFFFAOYSA-N [7]. The Simplified Molecular Input Line Entry System (SMILES) notation for tioxazafen is C1(C2=CC=CC=C2)=NOC(C3=CC=CS3)=N1 [3].

Structural Characteristics

Tioxazafen possesses a heterocyclic structure centered around a 1,2,4-oxadiazole ring [1]. This five-membered ring contains two nitrogen atoms at positions 1 and 4, and an oxygen atom at position 3 [7]. The compound features two key substituents: a phenyl group attached at position 3 of the oxadiazole ring and a thiophen-2-yl group at position 5 [7]. The thiophen-2-yl group is a five-membered aromatic heterocycle containing a sulfur atom, which contributes to the compound's unique chemical properties and biological activity [4].

The structural arrangement of tioxazafen is characterized by the planar nature of both the oxadiazole core and its aromatic substituents, which influences its physicochemical properties and interactions with biological targets [1]. The presence of the phenyl and thiophenyl groups confers a degree of lipophilicity to the molecule, while the nitrogen atoms in the oxadiazole ring provide potential hydrogen bond acceptor sites [3].

Physical and Chemical Properties

Tioxazafen exists as a solid at room temperature with a characteristic appearance described as cream to light grey or off-white to light yellow [3] [11]. The compound has a melting point of 108.6 degrees Celsius and a predicted boiling point of approximately 390.8±34.0 degrees Celsius [3]. Thermal stability studies indicate that tioxazafen begins to decompose at temperatures exceeding 225 degrees Celsius [3].

The relative density of tioxazafen ranges from 0.513 to 0.674 grams per cubic centimeter at 20 degrees Celsius [3]. The compound exhibits low volatility with a vapor pressure of 7.76 × 10⁻⁵±1.74 × 10⁻⁵ Pascal at 25 degrees Celsius, indicating minimal potential for atmospheric dispersion [4]. Tioxazafen demonstrates limited water solubility, measured at 1.24 milligrams per liter at 20 degrees Celsius within a pH range of 5.93 to 7.74 [3].

The octanol/water partition coefficient (LogP) of tioxazafen is 4.13 at pH 6.71-7.87, indicating its lipophilic nature and preference for organic phases over aqueous environments [3]. The compound has a predicted acid dissociation constant (pKa) of -1.79±0.20, suggesting it is a weak acid [3]. Hydrolysis studies have demonstrated that tioxazafen remains stable in aqueous solutions across a wide pH range (4, 7, and 9) even at elevated temperatures of 50 degrees Celsius [3].

| Property | Value |

|---|---|

| Physical State | Solid at room temperature |

| Color | Cream to light grey/Off-white to light yellow |

| Melting Point | 108.6 °C |

| Boiling Point | 390.8±34.0 °C (Predicted) |

| Decomposition Temperature | > 225 °C |

| Relative Density | 0.513–0.674 g/cm³ at 20 °C |

| Vapor Pressure | 7.76 × 10⁻⁵±1.74 × 10⁻⁵ Pa at 25 °C |

| Water Solubility | 1.24 mg/L at 20 °C (pH 5.93-7.74) |

| Octanol/Water Partition Coefficient (LogP) | 4.13 at pH 6.71-7.87 |

| pKa | -1.79±0.20 (Predicted) |

| Stability to Hydrolysis | Stable at pH 4, 7 and 9 at 50 °C |

Spectroscopic Characteristics

The spectroscopic profile of tioxazafen provides essential information for its identification and structural confirmation [16]. Mass spectrometry analysis reveals a molecular ion peak at m/z 228.27, corresponding to its molecular weight [16]. For analytical detection and quantification purposes, electron spray ionization liquid chromatography with tandem mass spectrometric detection (ESI LC-MS/MS) and electron impact ionization gas chromatography with tandem mass spectrometric detection (EI GC-MS/MS) methods have been developed [17].

The detection and quantification of tioxazafen in various matrices typically employ two parent-daughter ion transitions for confirmation: m/z 121.1 → 104.0 and m/z 121.1 → 77.0 for benzamidine (a major metabolite), with retention times observed at approximately 0.8 minutes [16]. These analytical methods have established limits of quantitation (LOQ) of 0.005 mg/kg for tioxazafen and 0.00125 mg/kg for benzamidine [16].

Chemical Synthesis

The chemical synthesis of tioxazafen follows a multi-step process that has been optimized for high yield and purity [12]. The synthesis begins with the preparation of benzamide oxime in 2-methyltetrahydrofuran as the reaction medium [12]. This initial step utilizes a 39.45% solution of benzamide oxime in 2-methyltetrahydrofuran, combined with water, tetrabutylammonium hydroxide (40% aqueous solution), and sodium hydroxide (51%) [12].

In the second step, 2-thiophenecarbonyl chloride and additional sodium hydroxide are added simultaneously over a 30-minute period while heating the reaction mixture to approximately 70 degrees Celsius [12]. This addition facilitates the formation of the key intermediate necessary for the final cyclization reaction [12].

The final step involves the cyclization and precipitation of the target compound, 3-phenyl-5-(2-thienyl)-1,2,4-oxadiazole [12]. The reaction is completed in less than 80 minutes at 70 degrees Celsius [12]. Following the reaction, the aqueous salt phase is removed, water is added, and the 2-methyltetrahydrofuran is partially removed by atmospheric distillation [12]. Additional hot water is added, and the remainder of the solvent is distilled out, during which time the product precipitates [12]. The precipitated product is filtered, washed with water, and dried overnight in a vacuum oven, yielding tioxazafen with 95.0% yield and 99.1% purity [12].

| Step | Reaction | Reagents/Conditions | Yield/Purity |

|---|---|---|---|

| 1 | Preparation of benzamide oxime in 2-methyltetrahydrofuran | Benzamide oxime (39.45% solution in 2-methyltetrahydrofuran), water, tetrabutylammonium hydroxide (40% aqueous solution), sodium hydroxide (51%) | Starting material |

| 2 | Addition of 2-thiophenecarbonyl chloride and sodium hydroxide | 2-thiophenecarbonyl chloride, sodium hydroxide (51%), heating to 70°C for 30 minutes | Intermediate |

| 3 | Cyclization and precipitation of 3-phenyl-5-(2-thienyl)-1,2,4-oxadiazole | Heating at 70°C for 80 minutes, followed by water addition and atmospheric distillation | 95.0% yield, 99.1% purity |

Chemical Reactivity and Stability

Tioxazafen demonstrates notable chemical stability under various environmental conditions [4]. Hydrolysis studies have shown that the compound remains stable in aqueous solutions across a wide pH range (4, 7, and 9) even at elevated temperatures of 50 degrees Celsius, with hydrolysis half-lives ranging from 985 to 2289 days [13]. This stability is attributed to the robust nature of the oxadiazole ring structure [4].

The compound exhibits differential stability to photolysis depending on the medium [14]. In soil, tioxazafen is relatively resistant to photodegradation with a photolysis half-life of approximately 990 days [14]. However, in water, the compound undergoes more rapid photolytic degradation with a half-life of only 0.19 days [14]. This difference highlights the environment-dependent reactivity of tioxazafen [14].

Thermal stability testing indicates that tioxazafen begins to decompose at temperatures exceeding 225 degrees Celsius, demonstrating good thermal stability under normal environmental conditions [3]. The compound is classified as nonvolatile, with a vapor pressure of 5.82 × 10⁻⁷ torr and a Henry's Law Constant of 5.82 × 10⁻⁷ atm m³ mole⁻¹, indicating that volatilization from soil or water is unlikely to occur [14].

Environmental Fate and Transformation

The environmental behavior of tioxazafen is characterized by its persistence in soil and its transformation through various degradation pathways [14]. In soil, tioxazafen exhibits moderate to high persistence with half-life (DT50) values ranging from 26.9 to 220 days, depending on soil type and environmental conditions [14]. The compound undergoes slower degradation in soil compared to aquatic environments [14].

In aquatic systems, tioxazafen degrades more rapidly, with aerobic half-lives of 4.4 to 5.9 days and anaerobic half-lives of 4.4 to 6.0 days [14]. The primary degradation pathways in the environment include hydrolysis, photolysis, and microbial metabolism [4]. These processes lead to the formation of several major degradates, including 3-thienyl tioxazafen (MON 102130), tioxazafen iminoamide, benzamidine, and thiophene acid [14].

| Property | Value |

|---|---|

| Soil Half-Life (DT50) | 26.9 to 220 days |

| Soil Photolysis | 990 days |

| Aquatic Half-Life (Aerobic) | 4.4 to 5.9 days |

| Aquatic Half-Life (Anaerobic) | 4.4 to 6.0 days |

| Hydrolysis Half-Life | 985 to 2289 days |

| Photolysis in Water | 0.19 days |

| Volatilization | Nonvolatile (Vapor pressure = 5.82 × 10⁻⁷ torr) |

| Major Degradates | 3-thienyl tioxazafen (MON 102130), tioxazafen iminoamide, benzamidine, thiophene acid |

Metabolic Pathways

The metabolism of tioxazafen proceeds through several distinct pathways that lead to the formation of various metabolites [13]. One primary pathway involves the reductive cleavage of the nitrogen-oxygen bond of the oxadiazole ring, resulting in the formation of tioxazafen iminoamide [13]. This intermediate metabolite is subsequently hydrolyzed to benzamidine and 2-thiophenecarboxylic acid [13]. Benzamidine has been identified as a major metabolite in soybean thinnings, forage, hay, and seeds, constituting up to 10.6% of the total radioactive residue [4].

Another significant metabolic pathway involves hydroxylation of the thiophene ring, primarily at the 5-position adjacent to the sulfur atom [13]. The hydroxylated metabolites undergo further conjugation with glucuronic acid, sulfate, or glucose to form various conjugates, including hydroxy tioxazafen glucuronide [13]. Additional metabolic transformations include dihydroxylation of the thiophene ring followed by conjugation, glutathione substitution on the thiophene ring and subsequent catabolism to mercapturate derivatives, oxidative ring-opening of the thiophene ring, and oxidation of the sulfur atom to form thiophene-S-oxide [13].

The major metabolites identified in various matrices include 3-thienyl tioxazafen (MON 102130), tioxazafen iminoamide, benzamidine, thiophene acid, hydroxy tioxazafen glucuronide, and thenoylbenzamidoxime malonylglucoside [4] [13]. These metabolites have been detected in different environmental and biological samples, including aqueous photolysis products, soil photolysis products, rotational crops, and animal tissues [4].

| Pathway/Process | Description |

|---|---|

| Reductive Cleavage | Reductive cleavage of the N–O bond of the oxadiazole ring, leading to tioxazafen iminoamide, which is further hydrolyzed to benzamidine and 2-thiophenecarboxylic acid |

| Hydroxylation | Hydroxylation of the thiophene ring (primarily at the 5-position adjacent to the sulfur atom) followed by conjugation as glucuronide or sulfate |

| Dihydroxylation | Dihydroxylation of the thiophene ring and conjugation with glucuronic acid, sulfate, or glucose |

| Glutathione Substitution | Glutathione substitution on the thiophene ring and catabolism to the mercapturate |

| Oxidative Ring-Opening | Oxidative ring-opening of the thiophene ring |

| Sulfur Oxidation | Oxidation of the sulfur atom of the thiophene ring, forming the thiophene-S-oxide |

Structure-Activity Relationship

The biological activity of tioxazafen is intrinsically linked to its chemical structure [5]. The 1,2,4-oxadiazole core serves as the central pharmacophore, with the phenyl and thiophen-2-yl substituents playing crucial roles in determining its nematicidal properties [9]. Research has demonstrated that the disubstituted oxadiazole structure represents a novel class of nematicidal chemistry with a unique mode of action [5].

Molecular docking studies have revealed that tioxazafen can form Pi-Pi stacked interactions with amino acid residues in target proteins [9]. Specifically, the benzene ring and 1,2,4-oxadiazole ring of tioxazafen can interact with residues such as tryptophan-84 and phenylalanine-330 in target enzymes [9]. These interactions contribute to the compound's biological activity and specificity [9].

The mode of action of tioxazafen involves disruption of ribosomal activity in nematodes [13]. Research suggests that tioxazafen acts through interaction with a nematode-specific insertion of the L3 loop of the 28S ribosomal ribonucleic acid [13]. This unique mechanism distinguishes tioxazafen from other nematicides and contributes to its effectiveness against a broad spectrum of plant-parasitic nematodes [13].

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard